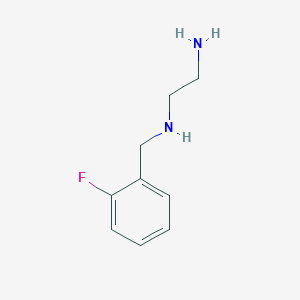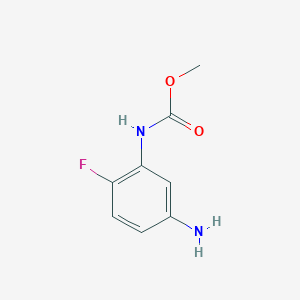
methyl N-(5-amino-2-fluorophenyl)carbamate
説明
- Synonyms : tert-butyl methyl (2-(methylamino)ethyl)carbamate, N1-Boc-N1,N2-dimethyl-1,2-ethanediamine, and others .
Physical And Chemical Properties Analysis
- Boiling Point : Predicted to be 244.5°C .
- Density : Predicted density is 0.957 g/cm3 .
- pKa (Acidity Coefficient) : Approximately 9.96 (predicted) .
- Appearance : Colorless to light yellow liquid .
科学的研究の応用
Fluorescent Labeling in Analytical Chemistry
Methyl N-(5-amino-2-fluorophenyl)carbamate has been utilized in the fluorescent labeling of various N-methyl carbamates, as demonstrated by Lawrence and Frei (1972). This method involves reacting carbamates in aqueous solution with dansyl chloride, followed by chromatographic analysis. It has successfully been applied to the analysis of natural water samples and can detect amounts less than one nanogram (Lawrence & Frei, 1972).
Synthesis of Biologically Active Compounds
This compound is a key intermediate in synthesizing biologically active compounds like omisertinib (AZD9291), as shown by Zhao et al. (2017). The synthesis involves a three-step process from commercially available 4-fluoro-2methoxy-5nitroaniline, achieving an 81% total yield. This demonstrates its crucial role in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).
Development of Self-Immolative Linkers
Nakamura et al. (2020) utilized this compound as a new class of self-immolative linker for fluorescence detection in enzyme reactions. This innovation has applications in enzyme activity analysis, stimuli-responsive material science, and drug delivery. The auto-cleavage reaction of this compound can be induced by various group formations, making it versatile for various scientific applications (Nakamura, Uchinomiya, Inoue, & Ojida, 2020).
Prodrug Development
The compound has been investigated as a novel nonchiral prodrug moiety for chiral primary and secondary amino functional drugs, as studied by Alexander et al. (1996). They prepared oxodioxolenylmethyl carbamates and evaluated their efficacy in rapidly and quantitatively regenerating parent amine drugs, highlighting its potential in prodrug strategies (Alexander, Bindra, Glass, Holahan, Renyer, Rork, Sitko, Stranieri, Stupienski, Veerapanane, & Cook, 1996).
Analytical Methods in Pharmacology
This compound has been used in the development of high-performance liquid chromatography methods for the determination of carbamate insecticides, as reported by Krause (1979). This method provides high resolution, sensitivity, and selectivity, making it an essential tool in environmental analysis and toxicology (Krause, 1979).
Antiepileptic Drug Development
P-Retigabine, a derivative of this compound, has been studied for its enhanced antiepileptic activity and improved brain distribution. This research, conducted by Zhou et al. (2015), demonstrates the potential of this compound derivatives in developing more effective treatments for epilepsy and other central nervous system diseases (Zhou, Zhang, Xu, Chen, Chen, Li, Pi, Wang, Zhan, Nan, & Gao, 2015).
作用機序
Target of Action
Methyl N-(5-amino-2-fluorophenyl)carbamate is a carbamate derivative. Carbamates are often used as insecticides and can act on the nervous system of insects. They inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine, causing continuous nerve impulses, paralysis, and death in insects .
Mode of Action
As a carbamate derivative, this compound might interact with its targets (like acetylcholinesterase) by forming a covalent bond with the active site of the enzyme, inhibiting its activity .
Biochemical Pathways
The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of nicotinic and muscarinic receptors. This can affect various biochemical pathways related to nerve impulse transmission .
Pharmacokinetics
They are primarily metabolized by the liver and excreted in urine .
Result of Action
The result of the action of this compound would depend on its specific targets and the extent of their inhibition. If it acts similarly to other carbamates, it could lead to overstimulation of the nervous system .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as temperature, pH, and presence of other substances. These factors could affect its absorption, distribution, metabolism, and excretion .
特性
IUPAC Name |
methyl N-(5-amino-2-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-13-8(12)11-7-4-5(10)2-3-6(7)9/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRFJPMCRILHDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C=CC(=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651352 | |
| Record name | Methyl (5-amino-2-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68621-95-4 | |
| Record name | Methyl (5-amino-2-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


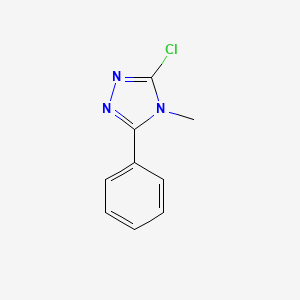
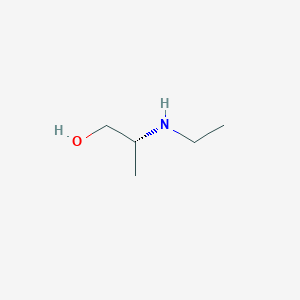
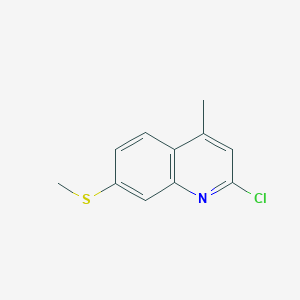

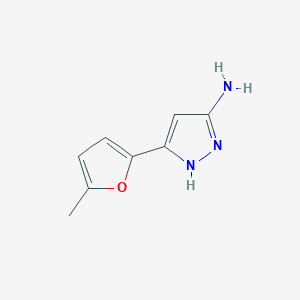

![1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1416262.png)
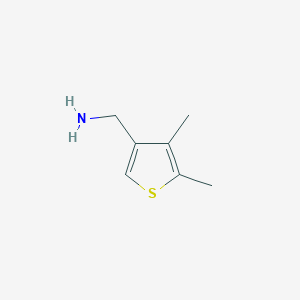
![3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1416267.png)
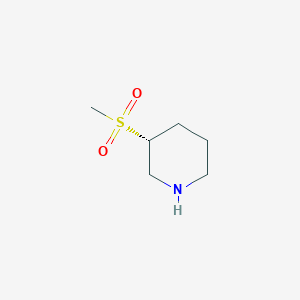
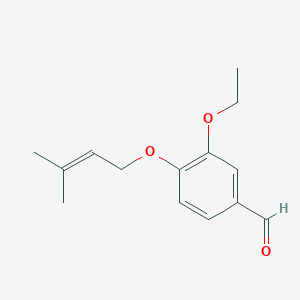

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1416276.png)
